molecular formula C15H17N3OS B11074936 1-[2-(4-Methoxyphenyl)ethyl]-3-pyridin-3-ylthiourea

1-[2-(4-Methoxyphenyl)ethyl]-3-pyridin-3-ylthiourea

Katalognummer: B11074936
Molekulargewicht: 287.4 g/mol
InChI-Schlüssel: NEHFBBGVEIHMRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-METHOXYPHENETHYL)-N’-(3-PYRIDYL)THIOUREA is a thiourea derivative that features both a methoxyphenethyl group and a pyridyl group. Thiourea compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENETHYL)-N’-(3-PYRIDYL)THIOUREA typically involves the reaction of 4-methoxyphenethylamine with 3-pyridyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for thiourea derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-METHOXYPHENETHYL)-N’-(3-PYRIDYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfinyl or sulfonyl derivatives, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of N-(4-METHOXYPHENETHYL)-N’-(3-PYRIDYL)THIOUREA depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-METHOXYPHENETHYL)-N’-(2-PYRIDYL)THIOUREA
  • N-(4-METHOXYPHENETHYL)-N’-(4-PYRIDYL)THIOUREA
  • N-(4-METHOXYPHENETHYL)-N’-(3-PYRIDYL)UREA

Uniqueness

N-(4-METHOXYPHENETHYL)-N’-(3-PYRIDYL)THIOUREA is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C15H17N3OS

Molekulargewicht

287.4 g/mol

IUPAC-Name

1-[2-(4-methoxyphenyl)ethyl]-3-pyridin-3-ylthiourea

InChI

InChI=1S/C15H17N3OS/c1-19-14-6-4-12(5-7-14)8-10-17-15(20)18-13-3-2-9-16-11-13/h2-7,9,11H,8,10H2,1H3,(H2,17,18,20)

InChI-Schlüssel

NEHFBBGVEIHMRI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CCNC(=S)NC2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.